4-(Propane-1-sulfonyl)benzene-1-sulfonamide
Overview
Description
4-(Propane-1-sulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of two sulfonyl groups attached to a benzene ring
Mechanism of Action
Target of Action
4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, specifically anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria. Folic acid is a key component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of folic acid synthesis by this compound leads to the inhibition of these pathways, resulting in the prevention of bacterial growth .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . This makes the compound bacteriostatic rather than bactericidal .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5SO2NH2+C3H7SO2Cl→C6H4(SO2NH2)(SO2C3H7)+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-(Propane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Propane-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-Nitrobenzenesulfonamide: Used in the synthesis of dyes and pigments.
4-Methylbenzenesulfonamide: Employed in the production of pharmaceuticals.
Uniqueness
4-(Propane-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both a propane-1-sulfonyl group and a benzene-1-sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-propylsulfonylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIKSYLMQKWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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